molecular formula C17H26N2O3S B2639923 3,3-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide CAS No. 921897-47-4

3,3-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide

Cat. No.: B2639923
CAS No.: 921897-47-4
M. Wt: 338.47
InChI Key: VXHHAEFOKREVAL-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is a complex organic compound that features a unique structure combining a butanamide backbone with a tetrahydroisoquinoline sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline sulfonyl intermediate, which is then coupled with the butanamide derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,3-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-2-butanamide: A simpler analog with similar structural features but lacking the tetrahydroisoquinoline sulfonyl group.

    N-(2-sulfonylethyl)butanamide: Another analog with a different sulfonyl group attached to the butanamide backbone.

Uniqueness

3,3-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is unique due to the presence of the tetrahydroisoquinoline sulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-17(2,3)12-16(20)18-9-11-23(21,22)19-10-8-14-6-4-5-7-15(14)13-19/h4-7H,8-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHHAEFOKREVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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